molecular formula C13H16N2OS B6616788 1-benzoylpiperidine-3-carbothioamide CAS No. 1496364-98-7

1-benzoylpiperidine-3-carbothioamide

Cat. No.: B6616788
CAS No.: 1496364-98-7
M. Wt: 248.35 g/mol
InChI Key: KPFUZAZOVWSGFA-UHFFFAOYSA-N
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Description

1-benzoylpiperidine-3-carbothioamide is a chemical compound with the molecular formula C13H16N2OS and a molecular weight of 248.35 g/mol It is known for its unique structure, which includes a benzoyl group attached to a piperidine ring, and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoylpiperidine-3-carbothioamide typically involves the reaction of piperidine with benzoyl chloride to form 1-benzoylpiperidine. This intermediate is then reacted with thiourea under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-benzoylpiperidine-3-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The benzoyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoylpiperidine derivatives.

Scientific Research Applications

1-benzoylpiperidine-3-carbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzoylpiperidine-3-carbothioamide involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the carbothioamide group may form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-benzoylpiperidine: Lacks the carbothioamide group, making it less reactive in certain chemical reactions.

    3-piperidinecarbothioamide: Lacks the benzoyl group, affecting its biological activity and reactivity.

Uniqueness

1-benzoylpiperidine-3-carbothioamide is unique due to the presence of both the benzoyl and carbothioamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

IUPAC Name

1-benzoylpiperidine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c14-12(17)11-7-4-8-15(9-11)13(16)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFUZAZOVWSGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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